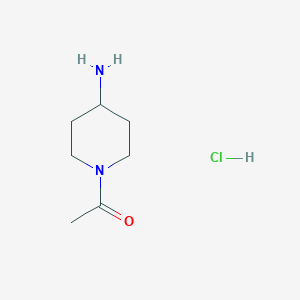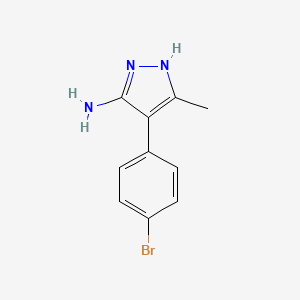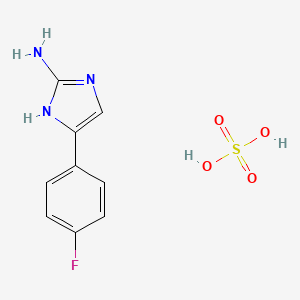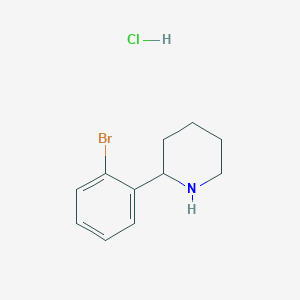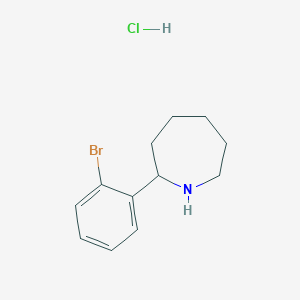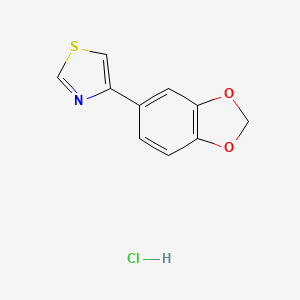
2-amino-N-cyclohexyl-4,5-diméthylthiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves initial reactions with various organic reagents. In one study, 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile were used as starting materials to synthesize a series of novel thiophene derivatives . The detailed synthesis process includes the use of IR, 1H NMR, MS spectral data, and elemental analysis to confirm the structures of the newly synthesized compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using X-ray diffraction methods. For instance, 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was found to crystallize in the monoclinic space group P21/c, with specific cell parameters and a molecular arrangement that is stabilized by intermolecular hydrogen bonds . This detailed structural information is crucial for understanding the compound's interactions and stability.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including those with iso(and isothio)cyanates. One study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines and their derivatives . The reactions likely proceed through intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, with some intermediates being isolated for further study .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The pharmacological activities of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety effects, are evaluated in comparison to standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The acute toxicity is also assessed through LD50 determination, which is an important factor in drug development .
Applications De Recherche Scientifique
Recherche en protéomique
2-amino-N-cyclohexyl-4,5-diméthylthiophène-3-carboxamide: est un produit chimique spécialisé utilisé dans la recherche en protéomique . La protéomique, l'étude à grande échelle des protéines, est cruciale pour comprendre les fonctions cellulaires et a des applications dans le diagnostic des maladies et la découverte de médicaments. Ce composé peut être utilisé pour modifier les protéines ou les peptides afin d'étudier leurs relations structure-fonction, leurs interactions et leur dynamique.
Chimie médicinale
Les dérivés du thiophène, comme celui en question, sont importants en chimie médicinale en raison de leurs propriétés thérapeutiques . Ils sont impliqués dans la synthèse de composés ayant des activités anti-inflammatoires, anti-psychotiques et anticancéreuses. Ce composé particulier pourrait servir de précurseur ou d'intermédiaire dans la synthèse de médicaments ciblant ces conditions.
Activité antioxydante
Certains dérivés du thiophène ont été rapportés comme présentant des propriétés antioxydantes, qui sont essentielles pour protéger les cellules du stress oxydatif . Ce composé pourrait être étudié pour son potentiel à piéger les radicaux libres, ce qui est bénéfique pour prévenir ou traiter les maladies causées par des dommages oxydatifs.
Inhibition des kinases
Les kinases sont des enzymes qui jouent un rôle central dans les voies de signalisation à l'intérieur des cellules. Les dérivés du thiophène ont été utilisés pour inhiber l'activité des kinases, ce qui est une stratégie prometteuse dans le traitement des cancers et d'autres maladies où les voies de signalisation sont dysrégulées . Ce composé pourrait être un candidat pour le développement de nouveaux inhibiteurs de kinases.
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSJUNPLLCVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202696 |
Source


|
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667412-67-1 |
Source


|
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


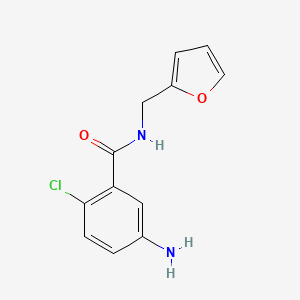
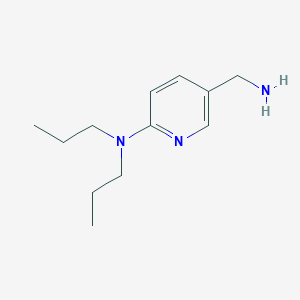
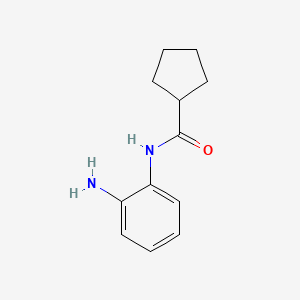

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

